molecular formula C11H8ClN3O2 B7961043 2-Amino-4-(4-chlorophenyl)pyrimidine-5-carboxylic acid

2-Amino-4-(4-chlorophenyl)pyrimidine-5-carboxylic acid

Cat. No.: B7961043
M. Wt: 249.65 g/mol
InChI Key: BXWOIYCJIOUIDV-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)pyrimidine-5-carboxylic acid is an organic compound with a pyrimidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxylic acid functional groups, along with a chlorophenyl substituent, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chlorophenyl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 4-chlorobenzaldehyde with guanidine to form 2-amino-4-(4-chlorophenyl)pyrimidine. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 5-position of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chlorophenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted phenyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-4-(4-chlorophenyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chlorophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-methylphenyl)pyrimidine-5-carboxylic acid
  • 2-Amino-4-(4-fluorophenyl)pyrimidine-5-carboxylic acid
  • 2-Amino-4-(4-bromophenyl)pyrimidine-5-carboxylic acid

Uniqueness

2-Amino-4-(4-chlorophenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to participate in various chemical reactions and may also affect its interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-7-3-1-6(2-4-7)9-8(10(16)17)5-14-11(13)15-9/h1-5H,(H,16,17)(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWOIYCJIOUIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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